Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-5-(cyclopropylmethoxy)-1h-indazole

Lipophilicity Drug Design Physicochemical Properties

6-Chloro-5-(cyclopropylmethoxy)-1H-indazole (CAS 2227107-60-8) is a heterocyclic building block belonging to the indazole family, characterized by a chlorine atom at the 6-position and a cyclopropylmethoxy ether at the 5-position of the 1H-indazole scaffold. With a molecular formula of C₁₁H₁₁ClN₂O and molecular weight of 222.67 g/mol, this compound occupies a specific niche among indazole intermediates, combining the electron-withdrawing and cross-coupling-enabled chloro substituent with the lipophilic, sterically-shielding cyclopropylmethoxy group.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67
CAS No. 2227107-60-8
Cat. No. B2523968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-(cyclopropylmethoxy)-1h-indazole
CAS2227107-60-8
Molecular FormulaC11H11ClN2O
Molecular Weight222.67
Structural Identifiers
SMILESC1CC1COC2=C(C=C3C(=C2)C=NN3)Cl
InChIInChI=1S/C11H11ClN2O/c12-9-4-10-8(5-13-14-10)3-11(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
InChIKeyWMQIIMBGTWHLTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-5-(cyclopropylmethoxy)-1H-indazole (CAS 2227107-60-8): A Dual-Substituted Indazole Building Block for Medicinal Chemistry


6-Chloro-5-(cyclopropylmethoxy)-1H-indazole (CAS 2227107-60-8) is a heterocyclic building block belonging to the indazole family, characterized by a chlorine atom at the 6-position and a cyclopropylmethoxy ether at the 5-position of the 1H-indazole scaffold. With a molecular formula of C₁₁H₁₁ClN₂O and molecular weight of 222.67 g/mol, this compound occupies a specific niche among indazole intermediates, combining the electron-withdrawing and cross-coupling-enabled chloro substituent with the lipophilic, sterically-shielding cyclopropylmethoxy group [1]. The compound is commercially available at 95% purity with batch-specific quality control documentation (NMR, HPLC, GC) from multiple suppliers, positioning it as a research-grade synthetic intermediate for kinase-focused and heterocycle-oriented drug discovery programs .

Why Unsubstituted or Mono-Substituted Indazoles Cannot Replace 6-Chloro-5-(cyclopropylmethoxy)-1H-indazole in Structure-Enabled Drug Discovery


The combination of a C6 chlorine and a C5 cyclopropylmethoxy group in this compound is not achievable by simply blending or substituting the mono-substituted or unsubstituted indazole analogs. The 6-chloro substituent serves as a synthetic handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 5-cyclopropylmethoxy group imparts a distinct lipophilicity profile (XLogP = 2.9) that is 0.7 log units higher than the methoxy analog (XLogP = 2.2), translating to approximately 5-fold greater calculated partition coefficient [1]. This dual-substitution pattern cannot be recapitulated by mixing 6-chloro-1H-indazole (CAS 698-25-9) and 5-(cyclopropylmethoxy)-1H-indazole (CAS 478830-74-9) in a synthetic sequence without the fused ring connectivity. The quantitative evidence below demonstrates that procurement of the pre-assembled dual-substituted scaffold avoids additional synthetic steps, reduces regioisomeric uncertainty, and provides a single-characterized starting material with batch-verified purity .

Quantitative Differentiation Evidence for 6-Chloro-5-(cyclopropylmethoxy)-1H-indazole vs. Closest Analogs


Lipophilicity Advantage: XLogP 2.9 vs. 2.2 for the 5-Methoxy Analog

The target compound exhibits a calculated partition coefficient (XLogP3-AA) of 2.9, compared to 2.2 for 6-chloro-5-methoxy-1H-indazole (CAS 13096-98-5), a 0.7 log unit increase attributable to the cyclopropylmethoxy-for-methoxy substitution at position 5 [1]. The 5-(cyclopropylmethoxy)-1H-indazole des-chloro analog (CAS 478830-74-9) has an estimated XLogP of approximately 2.0–2.2 (not experimentally verified; estimated by structural analogy to the methoxy compound, which lacks the chlorine contribution), meaning the 6-chloro substituent adds approximately 0.7–0.9 log units relative to the des-chloro baseline .

Lipophilicity Drug Design Physicochemical Properties

Synthetic Handle Versatility: The 6-Chloro Group Enables Downstream Cross-Coupling

The 6-chloro substituent provides a versatile synthetic handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling direct C–C and C–N bond formation at the indazole 6-position. In contrast, 5-(cyclopropylmethoxy)-1H-indazole (CAS 478830-74-9), which lacks the chloro group, requires a separate halogenation step to install a coupling handle, introducing additional synthetic operations and potential regioisomeric ambiguity at the indazole C3, C6, or C7 positions . The 6-chloro-5-methoxy-1H-indazole (CAS 13096-98-5) shares the chloro handle but lacks the lipophilicity and steric profile of the cyclopropylmethoxy group, as quantified in Evidence Item 1 . This is a class-level inference drawn from the well-established use of chloroindazoles as Suzuki coupling partners in medicinal chemistry .

Cross-Coupling C–C Bond Formation Medicinal Chemistry

Kinase Inhibitor Relevance: 5-Substituted Indazoles Show Potent Activity Against Rock2, Gsk3β, Aurora2, and Jak2

A systematic parallel synthesis and biological evaluation of 5-substituted indazoles demonstrated that this substitution position is critical for kinase inhibitory activity. Potent inhibitors were identified against Rock2, Gsk3β, Aurora2, and Jak2 kinases, establishing the 5-substituted indazole scaffold as a privileged chemotype for kinase drug discovery [1]. In a separate study targeting Tpl2 kinase, SAR modifications at the C3 and C5 positions of the indazole core led to compound 31 with IC₅₀ = 0.047 µM in a LANCE assay and IC₅₀ = 0.079 µM in a cell-based p-Erk assay, demonstrating that C5 substitution directly governs both biochemical potency and cellular target engagement [2]. The target compound, bearing a 5-cyclopropylmethoxy substituent, provides a direct entry point into this validated 5-substituted indazole chemical space, with the added advantage of the 6-chloro handle for further diversification. No direct head-to-head kinase profiling data comparing this specific building block against its 5-methoxy or des-chloro analogs was located in publicly available sources.

Kinase Inhibition Indazole SAR Anti-Cancer

Batch-to-Batch Reproducibility: Vendor QC with NMR, HPLC, and GC at 95% Purity

The target compound is commercially supplied with batch-specific quality control documentation including NMR, HPLC, and GC analyses at a minimum purity specification of 95% . The closest analog 5-(cyclopropylmethoxy)-1H-indazole (CAS 478830-74-9) is also available at 95% purity from some vendors, but availability is inconsistent across suppliers and QC documentation packages vary . The 6-chloro-5-methoxy-1H-indazole (CAS 13096-98-5) is available with similar purity but provides a different physicochemical profile as documented in Evidence Item 1. For procurement decisions in multi-step synthesis, the combination of (a) consistent 95% purity, (b) multi-technique QC, and (c) the dual-substitution pattern in a single building block reduces the risk of introducing unidentified impurities that propagate through synthetic sequences .

Quality Control Reproducibility Procurement

Recommended Application Scenarios for 6-Chloro-5-(cyclopropylmethoxy)-1H-indazole in Research and Industrial Procurement


Focused Kinase Inhibitor Library Synthesis via C6 Cross-Coupling

For medicinal chemistry teams building focused kinase inhibitor libraries, this building block enables one-step diversification at the C6 chloro position via Suzuki-Miyaura or Buchwald-Hartwig coupling, while the pre-installed 5-cyclopropylmethoxy group provides a higher-lipophilicity (XLogP = 2.9) anchor compared to the 5-methoxy analog (XLogP = 2.2). This single-building-block strategy eliminates the need for sequential halogenation-then-coupling sequences required when starting from the des-chloro analog 5-(cyclopropylmethoxy)-1H-indazole, reducing synthetic steps by 1–2 operations per library member [1]. The 5-substituted indazole chemotype is validated against Rock2, Gsk3β, Aurora2, and Jak2 kinases, providing a rational basis for screening such libraries against kinase panels [2].

Metabolic Stability Optimization of Lead Compounds via Cyclopropylmethoxy Incorporation

In lead optimization programs where metabolic instability of methoxy or ethoxy groups has been identified as a liability, the cyclopropylmethoxy group—pre-installed in this building block—offers steric shielding of the ether oxygen from cytochrome P450-mediated O-dealkylation. This class-level design principle is supported by multiple medicinal chemistry precedents where cyclopropylalkyl ethers exhibit improved metabolic stability relative to linear alkyl ethers [1]. The 0.7 log unit higher XLogP (2.9 vs. 2.2) also provides a measurable parameter for tuning compound lipophilicity within recommended drug-like space (typically XLogP 1–5), making this building block suitable for libraries targeting central nervous system or intracellular kinase targets where moderate-to-high permeability is required [2].

Procurement for Multi-Step Synthesis with Batch-Verified Starting Material Integrity

For process chemistry groups or CROs executing multi-step synthetic routes where intermediate characterization is critical, procurement of this compound with batch-specific NMR, HPLC, and GC QC at 95% minimum purity provides documented starting material integrity. Unlike the less widely available 5-(cyclopropylmethoxy)-1H-indazole analog, the target compound is stocked by multiple verified suppliers (Bidepharm, AKSci, Chemscene, ChemSrc), reducing single-supplier dependency and enabling competitive sourcing [1]. The defined long-term storage condition (cool, dry place, sealed; 2–8°C per Chemscene) and non-hazardous shipping classification further simplify logistics for international procurement .

Regioisomerically Defined Scaffold for Fragment-Based Drug Discovery (FBDD)

The unambiguous 5-cyclopropylmethoxy-6-chloro substitution pattern eliminates regioisomeric ambiguity that can arise when attempting to functionalize unsubstituted indazole at specific positions. In fragment-based approaches, where even minor structural variations can alter binding modes, this building block provides a single, well-defined starting point for fragment growing or merging strategies targeting kinases or other indazole-recognizing protein pockets [1]. The combination of a halogen (Cl) for halogen-bonding interactions and the cyclopropylmethoxy group for hydrophobic pocket occupancy makes this scaffold particularly suitable for fragments targeting ATP-binding sites, where both halogen-arene and lipophilic contacts are commonly exploited [2].

Quote Request

Request a Quote for 6-Chloro-5-(cyclopropylmethoxy)-1h-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.